BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Electrophilic
Aromatic Substitution Reactions of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reaction
dynamics, and practical applications of electrophilic aromatic substitution (EAS) reactions of
phenol. Phenol's heightened reactivity and regioselectivity, governed by the activating
hydroxyl group, make it a cornerstone in the synthesis of a vast array of pharmaceuticals,
agrochemicals, and industrial compounds. This document delves into the mechanisms,
guantitative data, and detailed experimental protocols for the key EAS reactions of phenol,
offering a valuable resource for professionals in chemical research and drug development.

Core Principles: The Activating Influence of the
Hydroxyl Group

The hydroxyl (-OH) group of phenol is a powerful activating, ortho, para-directing substituent in
electrophilic aromatic substitution reactions.[1] This is a consequence of the resonance effect,
where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring.[2]
This delocalization increases the electron density at the ortho and para positions, making the
aromatic ring significantly more nucleophilic and thus more susceptible to attack by
electrophiles.[2] The increased reactivity of phenol often allows for milder reaction conditions
compared to benzene.[1]

The resonance structures of the phenoxide ion, formed under basic conditions, show an even
greater delocalization of the negative charge, further enhancing the ring's activation towards
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electrophiles.[2] This heightened reactivity is exploited in several named reactions.
Key Electrophilic Aromatic Substitution Reactions
of Phenol

This section details the most significant EAS reactions of phenol, complete with quantitative
data on yields and regioselectivity, and detailed experimental protocols.

Halogenation

Phenol undergoes halogenation readily, often without the need for a Lewis acid catalyst, which
Is typically required for the halogenation of benzene.[3] The reaction conditions can be tuned to
achieve either monoor polysubstitution.

Data Presentation: Halogenation of Phenol

. Reagents and Major ortho:para .
Reaction . . Yield
Conditions Product(s) Ratio

. 0-Bromophenol ) ]
Br2 in CSz or Varies with

Monobromination and p- Moderate
CCls4, 278 K solvent
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. . : 2,4,6- . -
Tribromination bromine - High (precipitate)

) Tribromophenol
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°C

Experimental Protocols

Protocol 2.1.1: Monobromination of Phenol in a Non-polar Solvent
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e Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve
phenol (1.0 eq) in carbon tetrachloride (CCla).

» Reagent Addition: Cool the solution to 5 °C in an ice bath. Slowly add a solution of bromine
(2.0 eq) in CCla dropwise with constant stirring.

e Reaction: Continue stirring at 5 °C for 1 hour after the addition is complete.

o Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to
remove excess bromine, followed by washing with water. Dry the organic layer over
anhydrous sodium sulfate.

 Purification: Remove the solvent under reduced pressure. The resulting mixture of o- and p-
bromophenol can be separated by column chromatography.

Protocol 2.1.2: Tribromination of Phenol
e Reaction Setup: Dissolve phenol (1.0 eq) in water in a beaker.

o Reagent Addition: Add bromine water dropwise with stirring until the brown color of bromine
persists.

e Product Isolation: A white precipitate of 2,4,6-tribromophenol will form.[4] Filter the
precipitate, wash with cold water, and dry.
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Nitration

The nitration of phenol is highly sensitive to reaction conditions. Dilute nitric acid yields a
mixture of mononitrated phenols, while concentrated nitric acid leads to the formation of 2,4,6-

trinitrophenol (picric acid).

Data Presentation: Nitration of Phenol

Reagents and

. Major Product(s) ortho:para Ratio Yield
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Experimental Protocols
Protocol 2.2.1: Mononitration of Phenol
o Reaction Setup: Place phenol (1.0 eq) in a flask and cool it in an ice-water bath.

o Reagent Addition: Slowly add dilute nitric acid (prepared by diluting concentrated nitric acid)
dropwise with vigorous stirring, maintaining the temperature below 25 °C.

o Reaction: After the addition is complete, stir the mixture for an additional 2 hours at room
temperature.

o Work-up: Pour the reaction mixture into a large volume of cold water. A dark, oily layer
containing the nitrophenols will separate.

 Purification: Separate the ortho- and para-nitrophenols by steam distillation.[1][2] o-
Nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is
not, due to intermolecular hydrogen bonding.[2]

Protocol 2.2.2: Synthesis of Picric Acid
o Reaction Setup: Carefully add phenol (1.0 eq) to concentrated sulfuric acid.

» Reagent Addition: To the resulting solution, slowly add concentrated nitric acid with cooling to
maintain the temperature below 50 °C.

¢ Reaction: Heat the mixture on a water bath for 1-2 hours.

e Product Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The yellow
precipitate of picric acid is collected by filtration, washed with cold water, and recrystallized
from ethanol.

Sulfonation

The sulfonation of phenol is a reversible reaction where the product distribution is temperature-
dependent, a classic example of kinetic versus thermodynamic control.

Data Presentation: Sulfonation of Phenol
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Temperature Control Major Product
25-30 °C Kinetic 0-Phenolsulfonic acid
100 °C Thermodynamic p-Phenolsulfonic acid

Experimental Protocols
Protocol 2.3.1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

Reaction Setup: In a flask, melt phenol (1.0 eq) by gentle warming.

Reagent Addition: Cool the flask to room temperature and slowly add concentrated sulfuric
acid (1.05 eq) with stirring, maintaining the temperature at 25-30 °C using a water bath.

Reaction: Continue stirring at this temperature for 4-6 hours.

Work-up: The reaction mixture contains predominantly o-phenolsulfonic acid.

Protocol 2.3.2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)
o Reaction Setup: Mix phenol (1.0 eq) and concentrated sulfuric acid (1.1 eq) in a flask.
e Reaction: Heat the mixture in an oil bath at 100-110 °C for 3-4 hours.

o Work-up: Cool the reaction mixture. The product, mainly p-phenolsulfonic acid, can be
isolated by pouring the mixture into a saturated solution of sodium chloride to precipitate the

sodium salt.
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Friedel-Crafts Acylation and the Fries Rearrangement

Direct Friedel-Crafts acylation of phenol is often complicated by O-acylation to form a phenyl
ester.[5] However, under forcing conditions with an excess of Lewis acid, the initially formed
ester can undergo a Fries rearrangement to yield ortho- and para-hydroxyaryl ketones.[6][7]
The regioselectivity of the Fries rearrangement is temperature-dependent.[7]

Data Presentation: Fries Rearrangement of Phenyl Acetate

Temperature Major Product
Low (<60 °C) p-Hydroxyacetophenone
High (>160 °C) o-Hydroxyacetophenone

Experimental Protocols
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Protocol 2.4.1: Fries Rearrangement of Phenyl Acetate

e Reaction Setup: In a flask protected from atmospheric moisture, place anhydrous aluminum
chloride (1.2 eq).

e Reagent Addition: Slowly add phenyl acetate (1.0 eq) to the aluminum chloride with stirring.
The reaction is exothermic.

¢ Reaction (for p-isomer): Heat the mixture at 60 °C for 1 hour.
o Reaction (for o-isomer): Heat the mixture at 160-170 °C for 1 hour.

o Work-up: Cool the reaction mixture and carefully add ice, followed by dilute hydrochloric acid
to decompose the aluminum chloride complex.

 Purification: The products can be separated by steam distillation, as o-hydroxyacetophenone

Phenyl Acetate

is steam volatile.

> 160°C

p—Hydroxyaceto@ @Xyaceto@

Click to download full resolution via product page

Kolbe-Schmitt Reaction
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This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under
pressure to primarily form sodium salicylate, which upon acidification yields salicylic acid.[8][9]

Data Presentation: Kolbe-Schmitt Reaction

Reagents and ) ]
Substrate o Major Product Yield
Conditions

] ] 1. CO2, 125 °C, 100 o ) )
Sodium Phenoxide Salicylic Acid High
atm; 2. H2S0a4

_ ] 1. COz2, high temp. p-Hydroxybenzoic
Potassium Phenoxide ) ) Good
and pressure; 2. Acid acid

Experimental Protocols
Protocol 2.5.1: Synthesis of Salicylic Acid

o Preparation of Sodium Phenoxide: Dissolve phenol (1.0 eq) in a concentrated aqueous
solution of sodium hydroxide (1.0 eq). Evaporate the solution to dryness to obtain solid
sodium phenoxide.

o Carboxylation: Place the dry sodium phenoxide in an autoclave. Heat to 125 °C and
pressurize with carbon dioxide to 100 atm. Maintain these conditions for 4-6 hours.[8]

o Work-up: Cool the autoclave and release the pressure. Dissolve the solid product in water
and acidify with dilute sulfuric acid to precipitate salicylic acid.

 Purification: The crude salicylic acid can be purified by recrystallization from hot water.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is the ortho-formylation of phenols using chloroform in a basic
solution.[10] The reactive electrophile is dichlorocarbene (:CClz), generated in situ.[11]

Data Presentation: Reimer-Tiemann Reaction
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Reagents and Conditions Major Product Yield

Salicylaldehyde (o- Low to moderate (typically 10-

CHCIs, NaOH, 65-70 °C
hydroxybenzaldehyde) 40%)

Experimental Protocols
Protocol 2.6.1: Synthesis of Salicylaldehyde

e Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel,
and a mechanical stirrer, place a solution of sodium hydroxide (4.0 eq) in water.

» Reagent Addition: Add phenol (1.0 eq) to the stirred sodium hydroxide solution. Heat the
mixture to 60-65 °C in a water bath.

e Reaction: Add chloroform (1.5 eq) dropwise through the dropping funnel over about 30
minutes. A vigorous reaction may occur, and the temperature should be controlled. After the
addition, continue to stir and heat the mixture for another 1-2 hours.

» Work-up: Remove the excess chloroform by steam distillation.[12] Cool the remaining
solution and acidify with dilute sulfuric acid.

 Purification: The salicylaldehyde can be isolated by steam distillation of the acidified mixture.
The oily distillate is then extracted with a suitable solvent (e.g., diethyl ether), dried, and the
solvent is removed by distillation.
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Conclusion

The electrophilic aromatic substitution reactions of phenol are fundamental transformations in
organic synthesis, providing access to a wide range of valuable substituted phenols. The
strong activating and ortho, para-directing nature of the hydroxyl group dictates the reactivity
and regioselectivity of these reactions. By carefully controlling reaction parameters such as
temperature, solvent, and the nature of the electrophile, chemists can achieve high yields and
selectivity for the desired products. The detailed protocols and quantitative data presented in
this guide serve as a practical resource for researchers and professionals in the chemical and
pharmaceutical industries, facilitating the efficient synthesis of key phenolic intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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